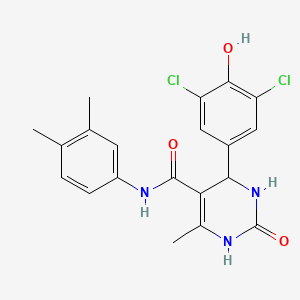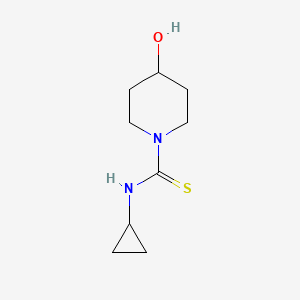amine hydrochloride](/img/structure/B4136739.png)
[4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride
説明
[4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride, also known as AEBC-HCl, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. AEBC-HCl is a derivative of benzylamine and has been found to exhibit interesting biochemical and physiological effects.
作用機序
[4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride acts as a reversible inhibitor of MAO-B. MAO-B is an enzyme that plays a role in the breakdown of dopamine, a neurotransmitter that is involved in movement and mood regulation. By inhibiting MAO-B, [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride increases the levels of dopamine in the brain, which can improve motor function and reduce symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
[4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride has been found to have interesting biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease. [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride has also been found to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
[4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride has several advantages for lab experiments. It is a selective inhibitor of MAO-B, which makes it a useful tool compound for studying the role of MAO-B in various physiological processes. [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride is also highly pure and can be synthesized in large quantities. However, there are some limitations to using [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride. It can be expensive to synthesize, and its effects on other enzymes and physiological processes are not well understood.
将来の方向性
There are several future directions for research on [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride. One area of interest is the development of [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride derivatives with improved potency and selectivity for MAO-B. Another area of interest is the investigation of the effects of [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride on other physiological processes and enzymes. Additionally, the potential therapeutic applications of [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride for the treatment of Parkinson's disease and other neurodegenerative diseases warrant further investigation.
Conclusion:
In conclusion, [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been found to exhibit interesting biochemical and physiological effects, and has been used as a tool compound to study the role of benzylamine derivatives in various physiological processes. [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride acts as a selective inhibitor of MAO-B, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease. While there are some limitations to using [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride, there are several future directions for research on this compound that warrant further investigation.
科学的研究の応用
[4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride has been found to have potential applications in scientific research. It has been used as a tool compound to study the role of benzylamine derivatives in various physiological processes. [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride has been found to exhibit selective inhibition of monoamine oxidase B (MAO-B) without affecting MAO-A activity. This makes [4-(allyloxy)-3-ethoxybenzyl](2-chlorobenzyl)amine hydrochloride a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3-ethoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2.ClH/c1-3-11-23-18-10-9-15(12-19(18)22-4-2)13-21-14-16-7-5-6-8-17(16)20;/h3,5-10,12,21H,1,4,11,13-14H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPXSEIPPIMXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-1-(3-ethoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4136684.png)

![N,N-dimethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4136698.png)
![1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4136705.png)
![N-(3-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4136711.png)
![ethyl 4-[({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4136715.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4136723.png)

![1-[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B4136735.png)


![N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea](/img/structure/B4136763.png)
